Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate

Catalog No.
S13865953
CAS No.
M.F
C11H12FNO2
M. Wt
209.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-ca...

Product Name

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate

IUPAC Name

methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)9-5-6(12)4-8-7(9)2-3-10(8)13/h4-5,10H,2-3,13H2,1H3

InChI Key

BUDLOWSOWKSKRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCC2N)F

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate is a chemical compound belonging to the indene derivative class. It features a unique structure characterized by a six-membered indene ring, an amino group, and a fluorine atom, along with a carboxylate ester functional group. The molecular formula of this compound is C11H12FNO2C_{11}H_{12}FNO_2 and its molecular weight is approximately 209.22 g/mol. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science.

  • Oxidation: The compound can be oxidized to yield ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Under reducing conditions, it can be converted into corresponding alcohols or amines using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The amino and fluoro groups can engage in nucleophilic or electrophilic substitution reactions, facilitating further functionalization of the molecule.

Research indicates that methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate exhibits potential biological activities. Studies have suggested its antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration. The compound may interact with specific molecular targets, modulating their activity and influencing various biological pathways.

The synthesis of methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate typically involves several steps:

  • Formation of the Indene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by cyclization.
  • Introduction of Substituents: The amino group is incorporated via nucleophilic substitution, while the fluorine atom is added through electrophilic fluorination.
  • Esterification: The final step involves esterification of the carboxylate group with methanol in the presence of an acid catalyst.

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential therapeutic applications in treating diseases due to its biological activity.
  • Industry: Utilized in developing new materials and chemical processes, particularly in pharmaceuticals.

The mechanism of action for methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. Binding to these targets may modulate their activity, leading to various biological effects. Understanding these interactions is crucial for elucidating the compound's therapeutic potential and optimizing its use in medicinal chemistry.

Several compounds share structural similarities with methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylateC11H13NO2Similar indene structure without fluorine; potential for different biological activity.
(R)-1-Amino-6-methyl-2,3-dihydro-1H-indene-4-carboxylic acidC11H13NO2Contains a methyl group instead of fluorine; studied for different pharmacological properties .
Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylateC11H13NO2Different positioning of amino group; may exhibit unique reactivity patterns .

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique characteristic may enhance its potency or selectivity in biological applications .

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

209.08520679 g/mol

Monoisotopic Mass

209.08520679 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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